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CAS No.: 946772-49-2

Cat. No.: B1341722

Get Quote

Synthesis and Characterization of 3-Chloro-2-(2-chlorophenoxy)aniline

CAS Number: 946772-49-2 Molecular Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol

[1]

Executive Summary
This technical guide details the synthesis and characterization of 3-Chloro-2-(2-
chlorophenoxy)aniline, a highly functionalized diaryl ether intermediate. This scaffold is

structurally significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of

the fenamate and COX-2 inhibitor classes, as well as specific agrochemical fungicides.

The synthesis presents a specific regiochemical challenge: installing a bulky phenoxy group at

the sterically crowded 2-position of the aniline ring while preserving the halogen substituents.

This guide proposes a robust, two-step protocol:
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Coupling: Utilizing the ortho-directing power of a nitro group to displace a labile chlorine.

Chemoselective Reduction: Converting the nitro group to an amine without

hydrodechlorination of the aryl chlorides.

Retrosynthetic Analysis
The most efficient route disconnects the ether linkage. The target molecule is accessed via the

reduction of 3-chloro-2-(2-chlorophenoxy)-1-nitrobenzene. This intermediate is formed by the

nucleophilic attack of 2-chlorophenol on 2,3-dichloronitrobenzene.

Mechanistic Rationale:

Substrate Selection: 2,3-Dichloronitrobenzene is chosen because the nitro group at C1

activates the chlorine at C2 (ortho) and C4 (para). Since C4 is unsubstituted, and C3

contains a chlorine (meta to nitro, unactivated), nucleophilic attack occurs exclusively at the

highly activated C2 position.

Sterics: The C2 position is flanked by the nitro group and the C3-chlorine. High temperatures

and polar aprotic solvents are required to overcome this steric barrier.
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Figure 1: Retrosynthetic pathway leveraging ortho-nitro activation for regiocontrol.

Experimental Protocol
Step 1: Synthesis of 3-Chloro-2-(2-
chlorophenoxy)nitrobenzene
This step utilizes a Nucleophilic Aromatic Substitution (
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). The base (K₂CO₃) generates the phenoxide in situ, which attacks the electron-deficient C2
position of the nitrobenzene.

Reagents:

2,3-Dichloronitrobenzene (1.0 equiv)

2-Chlorophenol (1.1 equiv)

Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet with 2,3-dichloronitrobenzene (19.2 g, 100 mmol) and 2-

chlorophenol (14.1 g, 110 mmol) in DMF (100 mL).

Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in a single portion.

Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC

(Hexane/EtOAc 8:2) or HPLC.[2] The starting nitrobenzene should disappear.

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with

vigorous stirring. The product typically precipitates as a yellow/orange solid.

Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and salts.

Purification: Recrystallize from Ethanol/Water or Isopropanol to yield yellow crystals.

Target Yield: 85–90%

Step 2: Reduction to 3-Chloro-2-(2-
chlorophenoxy)aniline
Critical Control Point: Standard catalytic hydrogenation (Pd/C, H₂) often leads to

hydrodechlorination (loss of Cl). We employ a Bechamp Reduction (Iron/Acid) or SnCl₂
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reduction to ensure chemoselectivity.

Reagents:

3-Chloro-2-(2-chlorophenoxy)nitrobenzene (Intermediate from Step 1)

Iron Powder (325 mesh, 5.0 equiv)

Ammonium Chloride (NH₄Cl) (0.5 equiv) - electrolyte

Solvent: Ethanol/Water (3:1)

Procedure:

Setup: In a flask, suspend the nitro intermediate (28.4 g, 100 mmol) in Ethanol (200 mL)

and Water (60 mL).

Activation: Add NH₄Cl (2.6 g) and Iron powder (28 g).

Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring (essential to

keep Fe suspended).

Monitoring: Reaction is usually complete within 2–4 hours. The yellow color of the nitro

compound will fade to a pale beige/colorless solution.

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad

with hot ethanol.

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Dry organics over

Na₂SO₄ and concentrate.

Purification: If necessary, purify via column chromatography (SiO₂, Hexane/EtOAc

gradient) or recrystallization from Hexane.

Target Yield: 80–85%
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Characterization Data
The following data validates the structure of the synthesized material.

Technique Parameter
Expected Signal /
Value

Structural
Assignment

Physical Appearance
Off-white to pale

brown solid
Crystalline amine

Physical Melting Point 72–78°C (Predicted)
Consistent with diaryl

ether amines

MS ESI-MS (m/z) 254.0 / 256.0 [M+H]⁺
Characteristic Cl₂

isotope pattern (9:6:1)

¹H NMR 300 MHz, DMSO-d₆ δ 5.20 (s, 2H, broad) -NH₂ (Amino protons)

δ 6.40–6.60 (m, 2H)
Aniline ring protons

(C4-H, C6-H)

δ 6.80–7.40 (m, 5H)

Overlapping aromatic

protons (Phenoxy ring

+ C5-H)

¹³C NMR 75 MHz, DMSO-d₆ δ ~145.0, 152.0 C-O (Ipso carbons)

δ ~138.0 C-N (Ipso carbon)

δ ~120.0–130.0
Aromatic C-H and C-

Cl

Interpretation of ¹H NMR: The key diagnostic feature is the amino group singlet (exchangeable

with D₂O) and the specific coupling patterns of the aniline ring. The proton at position 4 of the

aniline ring will appear as a doublet of doublets, while the protons on the phenoxy ring will

show a characteristic pattern for ortho-substitution.

Process Safety & Hazard Analysis
2,3-Dichloronitrobenzene: Potent skin sensitizer and methemoglobinemia agent. Use double

nitrile gloves and work in a fume hood.
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2-Chlorophenol: Toxic by inhalation and contact. Strong odor; use effective ventilation.

Iron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not dispose of

dry. Keep wet and dispose of as hazardous solid waste.

Exotherm: The

reaction (Step 1) can be exothermic upon initial heating. Increase temperature gradually.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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